molecular formula C30H34N2O4 B12152597 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12152597
M. Wt: 486.6 g/mol
InChI Key: QOJQDMSLGPAUBN-UHFFFAOYSA-N
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Description

5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that includes methoxy and hexyloxy functional groups

Preparation Methods

The synthesis of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of Intermediate Compounds: This involves the reaction of appropriate starting materials under controlled conditions to form intermediate compounds.

    Cyclization: The intermediate compounds undergo cyclization to form the benzoxazine ring structure.

    Functional Group Modification: Introduction of methoxy and hexyloxy groups through specific reagents and reaction conditions.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development and delivery systems.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with similar compounds such as:

Properties

Molecular Formula

C30H34N2O4

Molecular Weight

486.6 g/mol

IUPAC Name

5-(4-hexoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H34N2O4/c1-4-5-6-7-19-35-24-17-13-22(14-18-24)30-32-27(25-9-8-10-28(34-3)29(25)36-30)20-26(31-32)21-11-15-23(33-2)16-12-21/h8-18,27,30H,4-7,19-20H2,1-3H3

InChI Key

QOJQDMSLGPAUBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

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